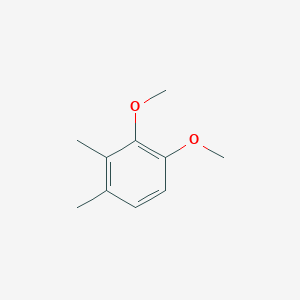

1,2-Dimethoxy-3,4-dimethylbenzene

Description

Historical Development of Aromatic Ethers and Related Compounds

The history of ethers dates back to the 13th century, when alchemist Raymond Lully described the synthesis of what we now know as diethyl ether by reacting oil of vitriol (sulfuric acid) with spirit of wine (ethanol). nih.gov For centuries, the term "ether" was loosely applied to any volatile substance. nih.gov

The systematic study and synthesis of aromatic ethers, a class of ethers where an oxygen atom is connected to an aromatic ring, evolved much later with the advancement of organic chemistry. sigmaaldrich.combohrium.com Key historical developments that enabled the synthesis of compounds like 1,2-Dimethoxy-3,4-dimethylbenzene include:

Williamson Ether Synthesis: This classic method involves the reaction of a phenoxide ion with an alkyl halide. It remains a fundamental technique for preparing many aromatic ethers. bohrium.com

Ullmann Condensation: Developed for synthesizing bis-aryl ethers, which are difficult to prepare using the Williamson method, this reaction uses a copper catalyst to couple an aryl halide with a phenol. bohrium.com

Early synthetic methods were often inefficient and required harsh conditions. Modern organic synthesis has since provided more selective and higher-yielding pathways to aromatic ethers. sigmaaldrich.com

Structural Classification and Nomenclature within Substituted Benzenes

Substituted benzenes are aromatic compounds in which one or more hydrogen atoms on the benzene (B151609) ring have been replaced by other atoms or functional groups. bldpharm.comresearchgate.net The naming of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

For a compound like this compound, the nomenclature is determined as follows:

The parent molecule is identified as benzene.

The substituents are two methoxy (B1213986) (-OCH₃) groups and two methyl (-CH₃) groups.

The positions of these substituents on the benzene ring are indicated by numbers. The numbering is chosen to give the substituents the lowest possible locants. For this compound, the locants are 1, 2, 3, and 4.

The substituents are listed alphabetically (dimethyl, dimethoxy) before the parent name "benzene".

Therefore, the IUPAC name is This compound .

For simpler disubstituted benzenes, the prefixes ortho- (1,2 substitution), meta- (1,3 substitution), and para- (1,4 substitution) are commonly used. researchgate.netchemshuttle.com

Ethers in general can be classified as symmetrical (if the two organic groups attached to the oxygen are identical) or unsymmetrical (if they are different). uctm.edu Aromatic ethers like this compound are a sub-class of unsymmetrical ethers, with the general structure Ar-O-R, where 'Ar' is an aryl group and 'R' is an alkyl group. guidechem.com

Academic Significance of Dimethoxybenzene Derivatives in Synthetic and Mechanistic Research

Dimethoxybenzene derivatives are a versatile and significant class of compounds in both synthetic and mechanistic organic chemistry. wikipedia.orggoogle.com Their academic importance stems from several key areas:

Pharmaceutical and Agrochemical Synthesis: They serve as crucial intermediates in the production of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals like fungicides and pesticides. sigmaaldrich.comguidechem.com For instance, 1,2-dimethoxybenzene (B1683551) is a precursor for the synthesis of the fungicide enoxymorpholine. sigmaaldrich.com

Materials Science: These compounds are used in the synthesis of specialty chemicals, including polymers, fragrances, and dyes. guidechem.com

Mechanistic Studies: The methoxy groups are strong electron-donating groups, which activate the benzene ring towards electrophilic aromatic substitution. This property makes them excellent model substrates for studying reaction mechanisms, substituent effects, and regioselectivity.

Electrochemical Research: Derivatives of dimethoxybenzene have been investigated as potential catholyte materials in nonaqueous redox flow batteries due to their stability and favorable electrochemical properties. researchgate.net Studies have focused on understanding the factors that affect the stability of their radical cations. researchgate.net

The thermodynamic stability of dimethoxybenzene derivatives makes them particularly valuable for pharmaceutical applications. wikipedia.orggoogle.com

Overview of Research Methodologies Applied to Substituted Aromatic Compounds

The study of substituted aromatic compounds like this compound employs a wide range of modern research methodologies to elucidate their structure, properties, and reactivity.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is fundamental for determining the precise structure and connectivity of atoms. wikipedia.org The chemical shifts and coupling patterns provide detailed information about the electronic environment of the protons and carbons in the molecule. researchgate.net

Crystallography: X-ray crystallography is used to determine the exact three-dimensional arrangement of atoms in the solid state, providing definitive proof of structure and insights into intermolecular interactions. wikipedia.orggoogle.com

Computational Chemistry: Theoretical methods, most notably Density Functional Theory (DFT), are powerful tools for analyzing the electronic properties of these molecules. wikipedia.orggoogle.com DFT calculations can predict molecular geometries, HOMO/LUMO energy levels, energy gaps, and molecular electrostatic potentials (MEPs), which help in understanding the reactivity and stability of the compounds. wikipedia.orgarctomsci.com

Reaction Mechanism Analysis: The mechanisms of reactions involving substituted aromatics, such as electrophilic aromatic substitution, are investigated in great detail. prepchem.com This includes the study of reaction intermediates like π-complexes and σ-complexes to understand the reaction pathways. prepchem.com

Detailed Research Findings

While specific research data for This compound is not widely available, extensive research has been conducted on its isomers, providing a valuable framework for understanding its potential properties and reactivity. The following tables present data for the well-characterized isomers, 1,2-Dimethoxybenzene and 1,4-Dimethoxybenzene (B90301).

Properties of Dimethoxybenzene Isomers

| Property | 1,2-Dimethoxybenzene (Veratrole) | 1,4-Dimethoxybenzene |

| CAS Number | 91-16-7 | 150-78-7 |

| Molecular Formula | C₈H₁₀O₂ | C₈H₁₀O₂ |

| Molar Mass | 138.16 g/mol | 138.17 g/mol |

| Appearance | Colorless liquid | White crystalline solid |

| Boiling Point | 206-207 °C | 212-213 °C |

| Melting Point | 22-23 °C | 55-57 °C |

| Synthesis Precursor | Catechol | Hydroquinone |

Data sourced from various chemical suppliers and databases.

Synthetic Approaches to Dimethoxybenzenes

The synthesis of dimethoxybenzenes typically involves the methylation of the corresponding dihydroxybenzene precursor.

| Precursor | Reagents | Product | Typical Yield | Reference |

| Catechol | Methyl Chloride, Strong Base (e.g., NaOH) | 1,2-Dimethoxybenzene | High (e.g., 92.5-95.2%) | |

| Catechol | Dimethyl Sulfate (B86663) (DMS), NaOH | 1,2-Dimethoxybenzene | ~95% | bldpharm.com |

| Hydroquinone | Dimethyl Sulfate, Alkali | 1,4-Dimethoxybenzene | High | wikipedia.orggoogle.com |

| Hydroquinone | Iodomethane, KOH in DMSO | 1,4-Dimethoxybenzene | 97% |

This interactive table summarizes common laboratory and industrial synthesis methods.

Structure

2D Structure

3D Structure

Properties

CAS No. |

248252-69-9 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1,2-dimethoxy-3,4-dimethylbenzene |

InChI |

InChI=1S/C10H14O2/c1-7-5-6-9(11-3)10(12-4)8(7)2/h5-6H,1-4H3 |

InChI Key |

MOWKJTWPZXQWTH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)OC)OC)C |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)OC)C |

Synonyms |

1,2-Dimethoxy-3,4-dimethylbenzene_x000B_ |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dimethoxy 3,4 Dimethylbenzene and Its Structural Analogues

Strategies for Aromatic Methylation and Alkylation

The introduction of alkyl groups onto an aromatic ring is a fundamental transformation in organic synthesis. Friedel-Crafts alkylation and regioselective methylation are key strategies for achieving this.

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic compounds. ccsf.edu This electrophilic aromatic substitution reaction typically employs an alkyl halide or an alcohol in the presence of a strong Lewis acid or a protic acid catalyst. ccsf.eduumkc.edu For dimethoxybenzene scaffolds, the two methoxy (B1213986) groups are activating and ortho-, para-directing, which influences the position of the incoming alkyl group. umkc.edu

A common procedure involves reacting a dimethoxybenzene, such as 1,4-dimethoxybenzene (B90301), with a tertiary alcohol like t-butyl alcohol in the presence of an acid catalyst like sulfuric acid. mnstate.edumnstate.edumercer.edu The reaction is often carried out in a solvent such as acetic acid and at controlled temperatures, typically starting in an ice bath to manage the exothermic nature of the reaction. mnstate.edumercer.edu

Table 1: Example of Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene

| Reactants | Catalyst/Solvent | Product | Key Observations |

|---|

It is important to note that Friedel-Crafts alkylations are prone to certain limitations. The product of the initial alkylation is often more reactive than the starting material, which can lead to multiple alkylations. ccsf.edu Additionally, carbocation rearrangements can occur, especially when using primary alkyl halides. mercer.edu

Achieving regioselectivity in the methylation of methoxy-substituted aromatic rings is crucial for synthesizing specific isomers. The directing effects of the methoxy groups play a significant role. For instance, in the methylation of naphthalene, controlling the reaction to obtain a specific dimethylnaphthalene isomer can be challenging, often resulting in a mixture of up to ten isomers. cardiff.ac.uk

The use of solid acid catalysts, such as zeolites, has shown promise in improving the regioselectivity of aromatic alkylations. cardiff.ac.uk These catalysts can offer shape-selective properties, favoring the formation of certain isomers due to steric constraints within their porous structures. researchgate.net For example, in the methylation of benzene (B151609) with dimethyl ether (DME), the reaction can proceed through either a concerted or a stepwise mechanism, with the preferred pathway being influenced by the catalyst's acidity and the reaction conditions. researchgate.net

Strategies for Aromatic Methoxylation

The introduction of methoxy groups onto an aromatic ring is another key transformation in the synthesis of compounds like 1,2-dimethoxy-3,4-dimethylbenzene.

A primary route to 1,2-dimethoxybenzene (B1683551) (veratrole) involves the methylation of its dihydroxy precursor, catechol. wikipedia.org This O-methylation is typically achieved using a methylating agent in the presence of a base. google.comresearchgate.net

Common methylating agents include dimethyl sulfate (B86663) (DMS) and dimethyl carbonate (DMC). google.comunive.it While effective, DMS is toxic and its use requires careful handling. googleapis.com DMC is considered a greener alternative. unive.it The reaction is often carried out in a basic solution, such as aqueous sodium hydroxide (B78521) or lithium hydroxide. google.comresearchgate.net

Table 2: Methods for the Synthesis of Veratrole from Catechol

| Methylating Agent | Base/Catalyst | Reaction Conditions | Yield/Selectivity |

|---|---|---|---|

| Dimethyl sulfate (DMS) | Sodium hydroxide | Two-step process, 80°C | High yield (up to 95%) researchgate.net |

| Dimethyl sulfate (DMS) | Lithium hydroxide | Temperature ≤ 80°C, Time ≤ 6 hours | Not specified google.com |

| Dimethyl carbonate (DMC) | Benzyltrimethylammonium (B79724) chloride | Gradient temperature increase to 100°C | High yield (up to 99%) and purity (up to 99.5%) google.com |

The choice of base and reaction conditions can influence the efficiency and selectivity of the methylation. For example, using lithium hydroxide instead of sodium hydroxide with DMS can allow for lower reaction temperatures and shorter reaction times. google.com Microwave-assisted synthesis with DMC and DBU has also been shown to be a rapid and efficient method for producing veratrole. unive.it

Besides the methylation of dihydroxybenzenes, other methods exist for introducing methoxy groups onto substituted benzenes. Nucleophilic aromatic substitution (SNAr) is a significant pathway, particularly for aromatic rings that are activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile, such as a methoxide (B1231860) ion, displaces a leaving group (typically a halide) on the aromatic ring. wikipedia.orgrsc.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as these groups can stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org

Copper-catalyzed methoxylation of aryl halides provides another alternative. This method can be advantageous as it may be compatible with base-sensitive functional groups. google.com

Multi-step Synthetic Sequences

The synthesis of polysubstituted benzenes like this compound often requires a multi-step approach where the order of reactions is critical. libretexts.orglibretexts.org The directing effects of the substituents already on the ring dictate the position of subsequent functional group introductions. libretexts.org

For example, to synthesize a specific polysubstituted benzene, one must consider whether to introduce an activating or deactivating group first. libretexts.org Friedel-Crafts reactions, for instance, are generally not successful on strongly deactivated rings. libretexts.orglibretexts.org Therefore, if a meta-directing deactivating group is required, it is often introduced after an ortho-, para-directing activating group has been installed and any necessary transformations have been performed. libretexts.org

A retrosynthetic analysis is a valuable tool for planning such syntheses. pressbooks.pub By working backward from the target molecule, one can identify suitable precursors and determine the optimal sequence of reactions. For instance, in synthesizing 4-bromo-2-nitrotoluene (B1266186) from benzene, a retrosynthetic analysis would help decide whether to perform bromination or nitration first, based on the directing effects of the bromo and nitro groups. pressbooks.pub

Synthesis of Molecular Frameworks Incorporating Dimethoxy-Dimethylbenzene Units (e.g., Building Blocks for Molecular Motors)

The dimethoxy-dimethylbenzene moiety is a key component in the construction of sophisticated molecular structures, such as the building blocks for light-driven molecular motors. These motors are typically based on overcrowded alkenes, and their synthesis requires meticulously designed stator and rotor halves that are ultimately joined via olefination reactions.

The synthesis of these building blocks often begins with simpler, commercially available aromatic compounds. For instance, a structural analog, 1,2-dimethoxy-3-methylbenzene, can be utilized in a multi-step sequence to create a ketone precursor for a molecular motor's stator or rotor. A general approach involves the Friedel–Crafts acylation of the electron-rich benzene ring, followed by a Nazarov cyclization to form an indanone skeleton. acs.org

A representative synthetic sequence is outlined below:

| Step | Reaction | Reagents and Conditions | Product | Yield |

| 1 | Friedel–Crafts Acylation | 1,2-Dimethoxy-3-methylbenzene, Methacrylic acid, Polyphosphoric acid (PPA 115%) | 5,6-Dimethoxy-4,7-dimethyl-2,3-dihydro-1H-inden-1-one | 94% |

| 2 | Demethylation | Product from Step 1, BBr₃, CH₂Cl₂ | 5,6-Dihydroxy-4,7-dimethyl-2,3-dihydro-1H-inden-1-one | 76% |

| 3 | Williamson Ether Synthesis | Product from Step 2, Alkyl halide (e.g., (S)-2-Hydroxypropanoate), PPh₃, DIAD, THF | Functionalized indanone building block | 37% |

This table illustrates a synthetic pathway towards a functionalized indanone, a key intermediate for molecular motors, starting from a close analog of this compound. acs.org

In a different approach, the core of a molecular motor can be constructed starting from 1,2-dibromo-4,5-dimethyl-benzene. acs.org This precursor undergoes oxidation and subsequent esterification to form dimethyl 4,5-dibromophthalate. acs.org This dibrominated compound can then participate in palladium-catalyzed cross-coupling reactions to build up more complex terphenyl frameworks, which are essential for creating third-generation molecular motors with modified cores. acs.org The final step in assembling these motors is often a Barton–Kellogg reaction, which forms the central, sterically hindered double bond of the overcrowded alkene. rug.nl

One-step Routes to Fused Polyheterocyclic Systems via Cyclic Imines and Anhydrides

The creation of fused polyheterocyclic systems in a single step from simple precursors is a highly desirable goal in synthetic chemistry due to its efficiency and atom economy. While a direct, documented one-step synthesis of a fused polyheterocycle from this compound using cyclic imines and anhydrides is not prominently reported, the general reactivity of these substrates suggests potential pathways.

The reaction between imines and cyclic anhydrides, such as homophthalic anhydrides, can lead to a variety of heterocyclic structures. For instance, a novel [4+2]-formal cycloaddition between chalcone (B49325) imines and homophthalic anhydrides has been shown to produce medicinally relevant dihydropyridin-2(1H)-ones. rsc.org This reaction proceeds in an atom-economical and stereoselective manner, often without the need for a catalyst. rsc.org

Another relevant strategy is the multi-component, one-pot synthesis of polyheterocycles. Researchers have successfully constructed complex scaffolds, such as 6H-furo[3,2-f]pyrrolo[1,2-d] acs.orgchemicalbook.comdiazepine, through a one-pot four-component coupling reaction that forms multiple bonds in a domino sequence. elsevierpure.com Similarly, one-pot pathways for synthesizing 1,2,4-triazolidine-3,5-diones from aniline (B41778) derivatives have been developed, highlighting the utility of such methods in creating heterocyclic compounds under mild conditions. organic-chemistry.org These examples showcase the potential for developing one-pot reactions that could incorporate a this compound-derived component to generate novel fused heterocyclic systems.

Derivatization for Specific Research Applications (e.g., Sulfur-Functionalized Quinones)

The derivatization of the this compound core is crucial for tailoring its properties for specific applications. A key transformation is the oxidation of the dimethoxybenzene moiety to a quinone. Quinones are an important class of compounds with diverse reactivity and biological activity.

A common method for this transformation is through demethylation followed by oxidation. Alternatively, the Thiele-Winter acetoxylation reaction provides a route to triacetoxy aromatic compounds from quinones, which can then be hydrolyzed to hydroxyquinones. organicreactions.org This reaction involves treating a quinone with acetic anhydride (B1165640) in the presence of an acid catalyst. organicreactions.org While this reaction is typically performed on quinones, it represents a powerful method for functionalizing the aromatic ring.

Green Chemistry Approaches in Dimethoxybenzene Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aromatic compounds like dimethoxybenzenes to reduce environmental impact and improve safety. The synthesis of 1,2-dimethoxybenzene (veratrole), a close structural relative of this compound, has been a focus of such improvements. Traditional synthesis often employs hazardous methylating agents like dimethyl sulfate. chemicalbook.comgoogle.com

Greener alternatives focus on several key areas:

Alternative Methylating Agents: Dimethyl carbonate (DMC) is a much greener methylating agent. chemicalbook.comgoogle.com It is less toxic than dimethyl sulfate, and the reaction can be performed without a strong base, making it more environmentally benign. chemicalbook.com Methanol is another low-cost and less hazardous option, though it may require a suitable catalyst to achieve high selectivity. chemicalbook.com

Improved Reaction Conditions: Recent methods aim to lower reaction temperatures and shorten reaction times. For example, using lithium hydroxide as a base instead of sodium hydroxide in the methylation reaction with dimethyl sulfate allows the reaction to proceed at a lower temperature (≤ 80 °C) and in a shorter time (≤ 6 hours), improving safety and stability. google.com

Use of Catalysts: The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide can facilitate the methylation reaction when using greener reagents like dimethyl carbonate, leading to high yields. google.com Zeolite-based materials have also been explored as green nanoreactors for the synthesis of related aromatic compounds. researchgate.net

Solvent Choice: Employing water as a solvent, where possible, or moving towards solvent-free conditions aligns with green chemistry principles. google.comresearchgate.net

The table below summarizes different approaches for the synthesis of 1,2-dimethoxybenzene, highlighting the move towards greener methodologies.

| Raw Material | Methylating Agent | Catalyst/Base | Solvent | Conditions | Yield | Reference |

| Catechol | Dimethyl sulfate | Lithium hydroxide | - | ≤ 80 °C, ≤ 6 h | Not specified | google.com |

| Catechol | Dimethyl carbonate | Tetrabutylammonium bromide / NaOH | - | ~85 °C, 10 h | 89% | google.com |

| Catechol | Methyl chloride | Sodium hydroxide | Water | 60 °C, 0.38 MPa, 6 h | Not specified | google.com |

| Catechol | Methyl chloride | Sodium methylate | Water | 100 °C, 0.5 MPa, 8 h | Not specified | google.com |

These green chemistry approaches developed for veratrole synthesis are directly applicable to the synthesis of this compound, offering safer, more sustainable, and efficient manufacturing processes. google.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for studying the electronic structure of molecules. nih.govnih.gov DFT calculations are widely employed to predict a range of molecular properties for aromatic systems, providing a theoretical framework to understand the structure and reactivity of compounds like 1,2-Dimethoxy-3,4-dimethylbenzene. researchgate.netepa.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles. DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), are standard for this purpose. iucr.orgresearchgate.netnih.gov

Conformational analysis is particularly important for this molecule due to the rotational freedom of the two methoxy (B1213986) (-OCH₃) groups. The orientation of these groups relative to the benzene (B151609) ring and to each other defines different conformers. The most stable conformer is typically one that minimizes steric hindrance between the methoxy groups and the adjacent methyl groups. nih.gov The benzene ring itself is expected to be nearly planar, with the oxygen and carbon atoms of the methoxy and methyl substituents lying slightly out of this plane. iucr.org

| Parameter | Expected Optimized Value (B3LYP/6-311G(d,p)) | Description |

| Bond Lengths (Å) | ||

| C(ar)-C(ar) | ~1.39 - 1.41 Å | Aromatic carbon-carbon bond lengths within the benzene ring. |

| C(ar)-C(methyl) | ~1.51 Å | Bond between an aromatic carbon and a methyl group carbon. |

| C(ar)-O | ~1.36 Å | Bond between an aromatic carbon and a methoxy oxygen. nih.gov |

| O-C(methoxy) | ~1.43 Å | Bond between the methoxy oxygen and the methoxy carbon. |

| C-H (aromatic) | ~1.08 Å | Aromatic carbon-hydrogen bond. |

| C-H (methyl) | ~1.09 Å | Methyl carbon-hydrogen bond. |

| Bond Angles (º) | ||

| C-C-C (ring) | ~119 - 121º | Internal bond angles of the benzene ring, slightly distorted from the ideal 120º due to substituents. nih.gov |

| C(ar)-C(ar)-O | ~118 - 122º | Angle involving the methoxy group attachment point. |

| C(ar)-O-C(methyl) | ~117 - 119º | Bond angle of the ether linkage. |

Note: The values in this table are representative expectations based on calculations for similar substituted benzene molecules, such as 5,6-dimethoxy-1-indanone (B192829) and (E)-1,4-bis(3,4-dimethoxyphenyl) but-1-ene, as specific published data for this compound is unavailable. nih.govclinicsearchonline.org

The electronic properties of a molecule are fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often called the frontier orbitals. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. schrodinger.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally suggests high chemical reactivity and polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the electron-donating nature of the two methoxy and two methyl groups is expected to raise the energy of the HOMO, leading to a relatively small HOMO-LUMO gap compared to unsubstituted benzene, indicating its potential as an electron donor in chemical reactions. In related dimethoxybenzene derivatives, DFT calculations have shown that the HOMO is typically localized over the electron-rich aromatic ring, while the LUMO is distributed across the ring and substituents. researchgate.netiucr.org

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| This compound (Expected) | B3LYP/6-311G(d,p) | ~ -5.5 to -6.0 | ~ -0.5 to -1.0 | ~ 4.5 to 5.5 |

| A Dimethoxybenzene Derivative (Compound 1) researchgate.net | B3LYP/def2-TZVP | -8.541 | -3.535 | 5.006 |

| A Dimethoxybenzene Derivative (Compound 2) researchgate.net | B3LYP/def2-TZVP | -9.053 | -4.435 | 4.618 |

Note: The data for the dimethoxybenzene derivatives provides a reference for the expected range of values for this compound. The exact values depend on the specific structure and computational method. researchgate.net

DFT calculations are a powerful tool for predicting and interpreting various types of spectra, which helps in structure elucidation and characterization.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. rsc.org Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govaps.org The process involves calculating the isotropic magnetic shielding tensors for each nucleus and then converting these values into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS). nih.gov For this compound, the electron-donating substituents would be predicted to increase the shielding (decrease the chemical shift) of the aromatic protons and carbons compared to benzene.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale |

| Aromatic C-H | 6.6 - 6.8 | 110 - 115 | Shielded by four electron-donating groups. |

| Aromatic C-O | N/A | 145 - 150 | Deshielded due to direct attachment to electronegative oxygen. |

| Aromatic C-C(H₃) | N/A | 125 - 130 | Influence of methyl and methoxy groups. |

| Methoxy (-OCH₃) | 3.7 - 3.9 | 55 - 60 | Typical range for methoxy groups on an aromatic ring. |

| Methyl (-CH₃) | 2.1 - 2.3 | 15 - 20 | Typical range for methyl groups on an aromatic ring. |

Note: These are estimated values based on general principles of NMR spectroscopy and DFT predictions for similar structures. nih.govnih.gov

Vibrational Frequencies: DFT calculations can compute the vibrational frequencies corresponding to the normal modes of a molecule, which can be correlated with experimental Infrared (IR) and Raman spectra. nih.gov This allows for the assignment of specific absorption bands to particular molecular motions, such as C-H stretches, aromatic C=C ring stretches, and C-O ether stretches, providing a vibrational signature of the molecule. clinicsearchonline.org

Electronic Transitions: The lowest energy electronic transition in a molecule corresponds to the excitation of an electron from the HOMO to the LUMO. The energy of this transition, calculated from the HOMO-LUMO gap, can be related to the wavelength of light absorbed in UV-Vis spectroscopy. schrodinger.com

Understanding the distribution of electron density in a molecule is key to predicting its reactivity. DFT provides several tools for this analysis. Natural Bond Orbital (NBO) analysis, for instance, can reveal charge distribution and hyperconjugative interactions. nih.gov

For predicting regioselectivity in chemical reactions, reactivity descriptors derived from conceptual DFT are invaluable. nih.govnih.gov Among these are the Parr functions , which are used to identify the most electrophilic and nucleophilic sites within a molecule. researchgate.netmdpi.com The Parr function P(r) is derived from the analysis of the spin electron density. mdpi.com

P⁻(r) (Nucleophilic Parr function) identifies the sites most susceptible to an electrophilic attack .

P⁺(r) (Electrophilic Parr function) identifies the sites most susceptible to a nucleophilic attack .

For this compound, an electron-rich aromatic system, analysis of the nucleophilic Parr function (P⁻(r)) would be most relevant for predicting the outcome of reactions with electrophiles (e.g., nitration, halogenation). The calculations would pinpoint which of the two available carbons on the benzene ring is the most nucleophilic and therefore the most likely site of electrophilic substitution.

Reaction Pathway and Transition State Analysis

Beyond static properties, computational chemistry can model the entire course of a chemical reaction, providing a detailed mechanistic understanding.

An Intrinsic Reaction Coordinate (IRC) calculation is a powerful technique used to map out a reaction pathway on the potential energy surface. scm.comrowansci.com The calculation starts from the geometry of a transition state (the energy maximum along the reaction path) and follows the steepest descent path "downhill" in both the forward and reverse directions. missouri.eduq-chem.com This procedure connects the transition state to the corresponding reactant and product minima on the potential energy surface. nih.gov

By performing an IRC calculation for a proposed reaction involving this compound, one can:

Verify a Transition State: Confirm that a located transition state structure indeed connects the desired reactants and products. rowansci.com

Elucidate the Mechanism: Visualize the geometric changes that occur throughout the reaction, such as bond breaking and bond formation, providing a step-by-step "movie" of the reaction mechanism. nih.gov

Understand Reaction Dynamics: The shape of the IRC profile provides insights into the energy barriers and the thermodynamics of the reaction.

For example, in a hypothetical electrophilic substitution reaction, an IRC calculation would start from the transition state of the electrophile's attack on the benzene ring and trace the path to the formation of the sigma complex intermediate and ultimately to the final substituted product, confirming the proposed mechanism.

Advanced Computational Methods

To achieve a more detailed and accurate understanding of molecular properties, advanced computational methods beyond standard DFT are employed.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method used to investigate the properties of molecules in their electronic excited states. acs.orgchemrxiv.org It is the most widely-used electronic structure method for this purpose due to its favorable balance of computational cost and accuracy, which is often around 0.3 eV for vertical excitation energies in many organic molecules. chemrxiv.org This makes TD-DFT the workhorse of computational electronic spectroscopy. chemrxiv.org

For aromatic molecules like this compound, TD-DFT can predict absorption spectra, fluorescence energies, and the nature of electronic transitions (e.g., π→π* transitions). The accuracy of TD-DFT can, however, be influenced by the choice of functional. nih.gov For instance, while hybrid functionals perform well for ground-state properties, their performance can be less predictable for excited states. nih.govresearchgate.net Long-range corrected (LRC) density functionals have shown significant progress in accurately describing states with charge-transfer character, which can be problematic for conventional TD-DFT. chemrxiv.org The method has been applied to molecules like benzene and fluorobenzene (B45895) to determine their excited-state geometries with good agreement with experimental data. acs.orgresearchgate.net

Table 1: Comparison of Computational Methods for Ground and Excited State Geometries of Benzene

This table illustrates the performance of various theoretical methods in calculating the carbon-carbon bond length of benzene compared to experimental values.

| Method | State | C-C Bond Length (Å) (Calculated) | C-C Bond Length (Å) (Experimental) |

| HF | Ground (¹A₁g) | 1.386 | 1.397 |

| B3LYP | Ground (¹A₁g) | 1.398 | 1.397 |

| CASPT2 | Ground (¹A₁g) | 1.397 | 1.397 |

| CCSD | Ground (¹A₁g) | 1.400 | 1.397 |

| TD-B3LYP | Excited (¹B₂u) | 1.423 | 1.432 |

| FC Fit | Excited (¹B₂u) | 1.430 | 1.432 |

Source: Adapted from data presented in studies on benzene and fluorobenzene geometries. acs.orgnih.gov

Møller-Plesset perturbation theory is a post-Hartree-Fock method used to improve upon the Hartree-Fock method by including electron correlation effects. wikipedia.org The second-order Møller-Plesset (MP2) method is a popular choice that provides a good balance between accuracy and computational cost. nih.gov MP2 is particularly effective for describing noncovalent interactions, such as π–π stacking, which can be important in substituted benzene derivatives. nih.gov

The MP2 method formally scales with the fifth order of the number of basis functions, making it more computationally demanding than DFT. acs.org However, it is free from the self-correlation and delocalization errors that can affect some DFT functionals. nih.gov In computational chemistry, MP2 is considered a size-consistent method, which is crucial for accurately studying phenomena like bond breaking. nih.gov For closed-shell organic molecules, MP2 can sometimes surpass the accuracy of popular DFT functionals, especially for properties sensitive to delocalization errors like reaction barrier heights. nih.gov

Validation of Theoretical Models with Experimental Data

The ultimate test of any computational model is its ability to reproduce and predict experimental results. The validation of theoretical models against experimental data is a cornerstone of computational chemistry. diva-portal.orgmdpi.com For aromatic compounds, this involves comparing calculated properties such as reaction outcomes, spectroscopic data (e.g., NMR, UV-Vis), and thermodynamic parameters with measured values. diva-portal.orgutrgv.edu

For example, a computational model for predicting the site of electrophilic aromatic substitution is validated by comparing its predicted isomer distributions with those observed in the laboratory. diva-portal.org A successful model for halogenation reactions agreed with experimental findings to an accuracy of about 1 kcal/mol. diva-portal.org Similarly, the calculated excited-state geometries from TD-DFT can be benchmarked against experimental data derived from vibrationally well-resolved absorption spectra. acs.orgnih.gov In one study, the calculated C-C bond length of benzene in its first excited state (1.430 Å) showed excellent agreement with the experimental value (1.432 Å). researchgate.net When discrepancies arise, they can point to limitations in the theoretical model, such as the need to include explicit solvent molecules or to use more sophisticated computational methods. diva-portal.org This iterative process of calculation, comparison, and refinement is essential for developing robust and predictive theoretical models. utrgv.edu

Functionalized Derivatives and Research Applications

Synthesis of Novel Derivatives for Structure-Reactivity Relationship Studies

The synthesis of novel derivatives from a parent compound is a fundamental approach in medicinal chemistry and materials science to establish structure-reactivity relationships (SAR). By systematically modifying the structure of a molecule and evaluating the resulting changes in its chemical or biological activity, researchers can identify key structural features responsible for its properties.

While specific studies detailing the synthesis of a wide array of derivatives from 1,2-dimethoxy-3,4-dimethylbenzene for SAR are not extensively documented in publicly available literature, the principles of such studies are well-established for related dimethoxybenzene compounds. nih.gov For instance, various dimethoxybenzene isomers are utilized in the pharmaceutical field due to their antioxidant properties. nih.gov The synthesis of derivatives allows for the fine-tuning of these properties.

Generally, the synthetic routes to derivatives of this compound would likely involve reactions targeting the aromatic ring or the methyl groups. These could include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation could introduce new functional groups onto the benzene (B151609) ring. The directing effects of the existing methoxy (B1213986) and methyl groups would determine the position of substitution.

Oxidation of Methyl Groups: The methyl groups could be oxidized to carboxylic acids or other functional groups, providing handles for further chemical transformations.

Demethylation of Methoxy Groups: The methoxy groups could be cleaved to reveal hydroxyl groups, which can then be used for a variety of derivatization reactions.

The resulting library of derivatives would then be subjected to various assays to correlate structural changes with reactivity, biological activity, or material properties.

Application as Synthons and Building Blocks in Organic Synthesis

In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material for its synthesis. This compound can be considered a valuable synthon due to its electron-rich aromatic ring and the presence of multiple functionalizable positions.

Precursors for Complex Polycyclic and Heterocyclic Systems

The structural framework of this compound makes it a suitable precursor for the synthesis of more complex molecular architectures, including polycyclic and heterocyclic systems. While specific examples of its use are not widely reported, the application of related dimethoxybenzene isomers in the synthesis of complex molecules is well-documented. For instance, 1,3-dimethoxybenzene (B93181) has been used in the synthesis of C-unalkylated calix rsc.orgresorcinarene octamethyl ether through condensation with paraformaldehyde. researchgate.net

The reactivity of this compound could be exploited in reactions such as:

Cyclization Reactions: Intramolecular or intermolecular cyclization reactions could be designed to form new rings, leading to the formation of polycyclic aromatic hydrocarbons or heterocyclic compounds.

Cross-Coupling Reactions: The introduction of a halide onto the aromatic ring would enable participation in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more elaborate structures.

Scaffold for Molecular Motor Construction

Molecular motors are molecules capable of converting energy into controlled motion. The design of these nanoscale machines often relies on a rigid scaffold to which moving parts are attached. While there is no direct evidence in the searched literature of this compound being used as a scaffold for molecular motor construction, the synthesis of molecular motors from structurally related aromatic compounds has been reported. This suggests that with appropriate functionalization, this compound could potentially serve a similar purpose.

Intermediates for the Synthesis of Imidazobenzoquinones

Research into Functional Materials

Functional materials are materials designed to possess specific properties that can be utilized in various applications. The electronic and structural features of this compound make it an interesting candidate for incorporation into such materials.

Investigation as Components in Organic Two-Photon Absorbing Systems

Two-photon absorption (TPA) is a nonlinear optical process with applications in areas such as 3D microfabrication, high-resolution imaging, and photodynamic therapy. The design of organic molecules with large TPA cross-sections is an active area of research. Typically, these molecules possess an electron donor-π-bridge-electron acceptor (D-π-A) or a related quadrupolar (D-π-A-π-D or A-π-D-π-A) structure.

While there is no specific research detailing the investigation of this compound as a core component in TPA systems, the general principles of TPA material design suggest how it could be utilized. The dimethoxy- and dimethyl-substituted benzene ring can act as an electron-donating core. By functionalizing this core with electron-withdrawing groups through a π-conjugated bridge, it would be possible to create molecules with the necessary electronic structure for TPA. Studies on other benzene derivatives have shown that systematic substitution can modulate the intramolecular charge transfer and, consequently, the TPA properties. nih.gov

The table below outlines the general classes of compounds mentioned in this article and their primary research applications.

| Compound Class | General Structure | Research Application |

| Dimethoxybenzene Derivatives | Benzene ring with two methoxy groups and other substituents | Pharmaceutical agents, synthons in organic synthesis |

| Polycyclic Aromatic Hydrocarbons | Fused aromatic rings | Building blocks for complex molecules |

| Heterocyclic Compounds | Cyclic compounds containing atoms of at least two different elements in its ring(s) | Medicinal chemistry, functional materials |

| Imidazobenzoquinones | Fused imidazole (B134444), benzene, and quinone rings | Potential biological activity |

| Two-Photon Absorbing Materials | Often D-π-A or quadrupolar structures | Nonlinear optics, bioimaging, photodynamic therapy |

Exploration in Electrochemical Applications (e.g., Overcharge Protection in Energy Storage Systems)

The exploration of 1,2-dimethoxybenzene (B1683551) and its derivatives in electrochemical applications has revealed their potential as redox shuttle additives for overcharge protection in lithium-ion batteries. researchgate.netacs.organl.gov Overcharging is a significant safety concern for lithium-ion batteries, as it can lead to electrolyte decomposition, increased internal pressure and temperature, and potentially thermal runaway. acs.orgrsc.org Redox shuttle additives are compounds that can be added to the electrolyte to prevent these dangers by providing a reversible electrochemical reaction that "shuttles" charge and dissipates excess energy as heat. researchgate.netacs.org

The fundamental mechanism of a redox shuttle involves the additive being oxidized at the cathode surface at a potential slightly higher than the normal end-of-charge voltage of the battery. The resulting oxidized species then migrates to the anode, where it is reduced back to its original state. This process effectively creates an internal short circuit at a safe potential, preventing the cell voltage from rising to dangerous levels. researchgate.net

Research has shown that 1,2-dimethoxybenzene itself can function as a redox shuttle. researchgate.net Its two adjacent methoxy groups on the benzene ring allow for reversible oxidation and reduction around the 4.0 V region, which is a suitable potential for protecting many common lithium-ion battery cathodes. researchgate.net When a battery reaches a full state of charge and further charging is attempted, the 1,2-dimethoxybenzene molecules are oxidized at the cathode. These oxidized molecules then travel to the anode and are reduced, completing the shuttle and preventing the battery from being overcharged. researchgate.net

In addition to the parent compound, various derivatives of dimethoxybenzene have been synthesized and investigated to optimize properties such as solubility in battery electrolytes, redox potential, and long-term stability. For instance, 4-tert-butyl-1,2-dimethoxybenzene (B375418) (TDB) was developed to improve solubility in common organic carbonate electrolytes compared to its 1,4-disubstituted isomers. researchgate.net The introduction of the tert-butyl group enhances its miscibility, allowing for effective overcharge protection in Li/LiFePO4 cells without negatively impacting the normal charge-discharge behavior of the battery. researchgate.net

Another approach to enhance the performance of dimethoxybenzene-based redox shuttles involves the introduction of other functional groups. For example, 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene (BTMSDB) has been shown to provide excellent overcharge protection for LiFePO4 electrodes. rsc.org Studies on BTMSDB have also provided valuable mechanistic insights into the failure of these additives, which is often linked to the gradual loss of steric protection of the radical cation formed during oxidation. rsc.org Furthermore, the incorporation of organophosphine oxide groups, as seen in 1,4-Bis[bis(1-methylethyl)phosphinyl]-2,5-dimethoxybenzene (BPDB), has been shown to raise the redox potential to around 4.5 V versus Li/Li+, making it suitable for protecting higher voltage cathode materials. rsc.org

The following table summarizes the key characteristics of some dimethoxybenzene derivatives explored for overcharge protection:

| Compound/Additive | Key Features & Research Findings |

| 1,2-Dimethoxybenzene | Functions as a redox shuttle with a working potential around 4.0 V. The mechanism involves oxidation at the cathode and reduction at the anode to dissipate excess charge. researchgate.net |

| 4-tert-butyl-1,2-dimethoxybenzene (TDB) | Synthesized to improve solubility in battery electrolytes. Provides effective overcharge protection in Li/LiFePO4 cells. researchgate.net |

| 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene (BTMSDB) | Demonstrates superior overcharge protection for LiFePO4 electrodes. rsc.org |

| 1,4-Bis[bis(1-methylethyl)phosphinyl]-2,5-dimethoxybenzene (BPDB) | Exhibits a higher redox potential of 4.5 V vs. Li/Li+, making it suitable for 4 V cells. rsc.org |

Potential in Organic Light-Emitting Diodes and Chemical Sensors (for analogous structures)

While direct applications of this compound in organic light-emitting diodes (OLEDs) and chemical sensors are not extensively documented, the photophysical and electronic properties of analogous dimethoxybenzene structures suggest potential in these fields. acs.orgresearchgate.netanr.fr The performance of organic electronic devices is heavily reliant on the molecular structure of the organic materials used, which dictates properties such as charge transport, energy levels, and luminescence. researchgate.netgoogle.com

In the context of OLEDs, derivatives of dimethoxybenzene can be envisioned as components of host materials or as building blocks for more complex emissive molecules. The methoxy groups are electron-donating, which can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. researchgate.net This tuning of energy levels is critical for efficient charge injection and transport within the OLED stack. researchgate.net For instance, a study on nonfused dimethoxybenzene electron acceptors for organic solar cells highlighted how the molecular design of such compounds could be tailored to achieve desired electronic properties, a principle that is also applicable to OLED materials. acs.org

Furthermore, the rigid structure of the benzene ring provides a stable scaffold, and the introduction of substituents like methoxy and methyl groups can impact the solid-state morphology and thermal stability of the material, which are important factors for the longevity and efficiency of OLED devices. researchgate.net Research into benzothioxanthene derivatives, for example, has shown that functionalization of a core structure can lead to materials suitable for use as emissive layers in flexible OLEDs. anr.fr This suggests that appropriately functionalized dimethoxybenzene derivatives could be explored for similar purposes.

In the realm of chemical sensors, the benzene ring system with its electron-rich methoxy substituents could serve as a recognition element. The interaction of an analyte with the aromatic ring or the methoxy groups could lead to a change in the photophysical properties of the molecule, such as fluorescence quenching or a shift in the emission spectrum. This change can then be used as a sensing signal. While specific research on this compound as a chemical sensor is sparse, studies on styrylbenzene compounds as sensors for amyloid-β plaques demonstrate the utility of substituted benzene derivatives in sensor design. chemsrc.com

Design and Synthesis of Chiral Derivatives (if applicable for specific research)

The molecular structure of this compound is achiral. However, the design and synthesis of chiral derivatives are feasible and could be of interest for specific research applications, such as in asymmetric catalysis or as chiral materials in optics and electronics. Chirality can be introduced to this scaffold through several synthetic strategies.

One common approach is the introduction of a chiral substituent onto the benzene ring or by functionalizing one of the existing methyl groups to create a stereocenter. For example, a reaction at one of the benzylic positions of the methyl groups could lead to the formation of a chiral center.

The synthesis of chiral derivatives often involves either the use of a chiral auxiliary, asymmetric synthesis, or chiral resolution of a racemic mixture. tcichemicals.comnih.gov

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily incorporated into the molecule to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. tcichemicals.com

Asymmetric Synthesis : This involves using a chiral catalyst or reagent to favor the formation of one enantiomer over the other. For instance, an asymmetric hydrogenation or oxidation of a precursor molecule could establish a chiral center.

Chiral Resolution : If a racemic mixture of a chiral derivative is synthesized, it can be separated into its constituent enantiomers. wikipedia.orgyoutube.com Common methods for chiral resolution include:

Crystallization of Diastereomeric Salts : The racemic mixture is reacted with a chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomers. wikipedia.orgnih.gov These diastereomers have different physical properties, such as solubility, and can often be separated by crystallization. wikipedia.org The separated diastereomers are then treated to remove the resolving agent, yielding the pure enantiomers. wikipedia.orgnih.gov

Chiral Chromatography : A racemic mixture can be separated using a chiral stationary phase (CSP) in techniques like high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). nih.gov The enantiomers interact differently with the CSP, leading to different retention times and thus separation.

A hypothetical synthetic route to a chiral derivative could involve the functionalization of the benzene ring to introduce a group that can be resolved or that can direct a stereoselective reaction. For example, the synthesis of a novel chiral α-tetrazole binaphthylazepine organocatalyst involved the stereoselective insertion of a stereocenter onto a chiral backbone, a strategy that could be adapted for dimethoxybenzene derivatives. nih.gov

The following table outlines the general strategies for obtaining chiral derivatives:

| Strategy | Description |

| Use of Chiral Auxiliaries | A temporary chiral group guides a stereoselective reaction. tcichemicals.com |

| Asymmetric Synthesis | A chiral catalyst or reagent promotes the formation of a specific enantiomer. |

| Chiral Resolution | A racemic mixture is separated into its enantiomers. Methods include crystallization of diastereomeric salts and chiral chromatography. wikipedia.orgyoutube.comnih.gov |

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Currently, dedicated synthetic routes for 1,2-Dimethoxy-3,4-dimethylbenzene are not well-documented in mainstream chemical literature. Research into its synthesis would likely draw from established methods for producing its parent compound, 1,2-dimethoxybenzene (B1683551) (veratrole). The classical approaches often start from catechol or guaiacol. chemicalbook.com A plausible pathway to this compound would involve the methylation of 3,4-dimethylcatechol.

Future research should focus on moving beyond traditional methylation agents like dimethyl sulfate (B86663), which is highly toxic and has poor atom economy. guidechem.com More sustainable alternatives, such as dimethyl carbonate catalyzed by agents like benzyltrimethylammonium (B79724) chloride, offer a greener approach. A key challenge in synthesizing polysubstituted benzenes is controlling the regioselectivity. Therefore, developing selective methylation or dimethylation reactions on a pre-functionalized benzene (B151609) ring is a critical area for investigation. Modern C-H activation and methylation strategies, which utilize transition metal catalysts, could provide highly efficient and direct routes to the target molecule, bypassing multi-step classical syntheses. rsc.org

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the nascent synthetic routes for this compound, understanding reaction kinetics and mechanisms is paramount. Advanced in-situ spectroscopic techniques, such as real-time Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for this purpose. These methods allow researchers to monitor the concentration of reactants, intermediates, and products directly in the reaction vessel without altering the system. cardiff.ac.uk

For instance, in-situ NMR has been successfully used to study the complex formation dynamics of metal-organic frameworks, providing quantitative kinetic data. cardiff.ac.uk A similar approach could be applied to the methylation of 3,4-dimethylcatechol. By tracking the reaction progress under various conditions (e.g., temperature, catalyst loading, reagent concentration), a detailed kinetic profile can be established. This data is invaluable for identifying reaction bottlenecks, elucidating the role of catalysts, and ultimately maximizing the yield and purity of this compound. Furthermore, techniques for in-situ monitoring of DNA methylation demonstrate the power of real-time analysis even in complex biological systems, suggesting broad applicability for chemical synthesis. nih.govnih.govspringernature.com

High-Throughput Computational Screening and Machine Learning Approaches for Material Design

Before committing to extensive laboratory synthesis, computational chemistry offers a predictive path to understanding the potential of this compound. Density Functional Theory (DFT) calculations can be employed to model its structural and electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netnih.govbohrium.com These properties are critical indicators of a molecule's potential in applications like organic electronics or as a redox-active material in flow batteries. rsc.org

Studies on other dimethoxybenzene derivatives have shown that the substitution pattern significantly influences electronic properties, stability, and solubility. researchgate.netresearchgate.net By computationally comparing this compound with its isomers (e.g., 1,4-dimethoxy-2,3-dimethylbenzene), researchers can predict whether its specific structure offers any advantages. rsc.org

Moreover, the integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials discovery. mdpi.comacs.orgacs.org ML models can be trained on existing data from diverse benzene derivatives to predict the properties and even reaction yields of new, unsynthesized molecules like this compound. ijcrt.orgrsc.org This high-throughput screening can rapidly identify promising applications and guide synthetic efforts toward the most viable targets, saving significant time and resources. mdpi.com

Exploration of New Catalytic Systems for Functionalization

The electron-rich nature of the this compound ring makes it an excellent candidate for electrophilic aromatic substitution and other functionalization reactions. Future research should explore the use of modern catalytic systems to selectively modify the two remaining C-H bonds on the aromatic ring. Transition metal catalysis, particularly with palladium, nickel, or cobalt, has been effective for the C-H methylation and arylation of related aromatic amides and other directed substrates. rsc.org

Investigating the directed or non-directed C-H functionalization of this compound could open pathways to a vast array of novel derivatives with potentially valuable properties. For example, titanium-catalyzed cyclomagnesiation has been used to synthesize complex dienes from 3,4-dimethoxyphenyl fragments, highlighting the versatility of organometallic catalysis in functionalizing such molecules. sciforum.net The development of catalysts that can selectively functionalize one of the two available positions (C5 or C6) would be a significant achievement, enabling the synthesis of precisely structured molecules for applications in medicinal chemistry or materials science.

Integration into Emerging Fields of Materials Science and Chemical Engineering

The true potential of this compound will be realized through its integration into advanced materials. Substituted dimethoxybenzenes have already been identified as promising redox-active materials for non-aqueous redox flow batteries, a key technology for grid-scale energy storage. rsc.org The specific electronic properties and solubility of this compound, which can be predicted computationally, will determine its suitability for such applications. A study on halogenated dimethoxybenzenes showed that functional groups significantly impact redox potential and stability, suggesting that the methyl groups in the target compound will likewise play a crucial role. researchgate.net

Beyond energy storage, dimethoxybenzene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) and can be incorporated into polymer chains to enhance conductivity or confer other specific properties. researchgate.net The unique substitution pattern of this compound might lead to novel liquid crystal behaviors or serve as a building block for polymers with tailored thermal or mechanical properties. Exploring its use as a monomer or a dopant in advanced materials could uncover applications in fields ranging from electronics to coatings and adhesives. researchgate.net

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1,2-Dimethoxy-3,4-dimethylbenzene, and how do reaction conditions influence yield and purity?

- Methodology :

- Electrophilic aromatic substitution (EAS) : Start with 3,4-dimethylphenol. Protect hydroxyl groups via methoxy substitution using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) under reflux in acetone. Optimize stoichiometry (2:1 CH₃I:phenol) to avoid over-alkylation .

- Alternative pathway : Use Friedel-Crafts alkylation on 1,2-dimethoxybenzene with methyl chloride (CH₃Cl) and AlCl₃ as a catalyst. Monitor regioselectivity using GC-MS to confirm 3,4-dimethyl substitution .

- Critical parameters : Temperature control (<60°C for EAS), solvent polarity (polar aprotic solvents enhance methoxy group stability), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) distinguish this compound from structural analogs?

- NMR analysis :

- ¹H NMR : Expect singlet peaks for aromatic protons (δ 6.7–7.1 ppm) due to electron-donating methoxy/methyl groups. Methoxy protons appear as a singlet at δ ~3.8 ppm, while methyl groups resonate as singlets at δ ~2.3 ppm .

- ¹³C NMR : Aromatic carbons adjacent to methoxy groups show deshielding (δ ~150 ppm), while methyl carbons appear at δ ~20–25 ppm .

- IR : Strong C-O stretches for methoxy groups (~1250 cm⁻¹) and C-H stretches for methyl groups (~2920 cm⁻¹) .

- UV-Vis : Absorption maxima near λ = 270–280 nm (π→π* transitions in substituted benzene) .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Storage guidelines :

- Protect from light and oxygen to prevent demethylation or oxidation. Use amber glass vials under inert gas (N₂/Ar) .

- Store at 2–8°C; prolonged room-temperature storage may lead to decomposition (confirmed via TLC monitoring) .

Advanced Research Questions

Q. How do steric and electronic effects of methoxy/methyl groups influence the reactivity of this compound in cross-coupling reactions?

- Steric hindrance : Methyl groups at 3,4 positions hinder electrophilic attack at adjacent positions, directing substitutions to the 5 and 6 positions .

- Electronic effects : Methoxy groups activate the ring toward electrophilic substitution but deactivate it toward nucleophilic reactions. Use Suzuki-Miyaura coupling with Pd catalysts (e.g., Pd(PPh₃)₄) for aryl halide derivatives .

- Case study : Nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives; regioselectivity confirmed via X-ray crystallography .

Q. How to resolve contradictions in spectral data when characterizing derivatives of this compound?

- Scenario : Discrepancies in NMR integration ratios (e.g., unexpected splitting of methyl peaks).

- Resolution :

Verify sample purity via HPLC (C18 column, acetonitrile/water mobile phase).

Perform NOESY experiments to detect through-space interactions between methoxy and methyl groups .

Compare with computational models (DFT calculations for chemical shift predictions) .

Q. What role does this compound play in synthesizing bioactive heterocycles?

- Methodology :

- React with aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under acid catalysis (glacial acetic acid) to form Schiff bases, followed by cyclization to imidazole derivatives .

- Biological relevance : Fluorometric labeling of imidazoles for enzyme inhibition studies (e.g., cytochrome P450) .

- Optimization : Adjust pH (4–5) and temperature (60–80°C) to maximize cyclization efficiency .

Q. How to design experiments to study the regioselectivity of this compound in electrophilic substitution reactions?

- Experimental design :

Competitive reactions : Compare bromination (Br₂/FeBr₃) and sulfonation (H₂SO₄) outcomes.

Isotopic labeling : Use deuterated derivatives (e.g., 3,4-dimethyl-d₆) to track substitution patterns via mass spectrometry .

Computational modeling : Map electron density surfaces (Mulliken charges) to predict reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.